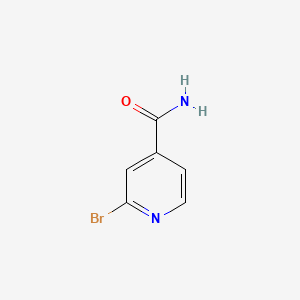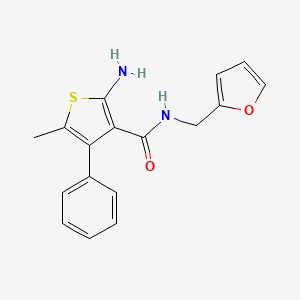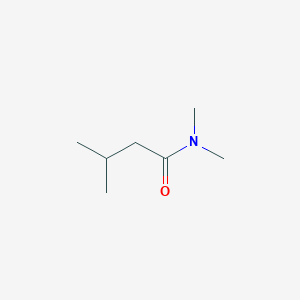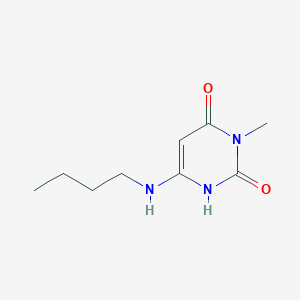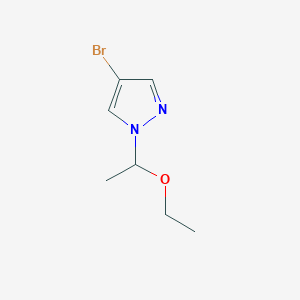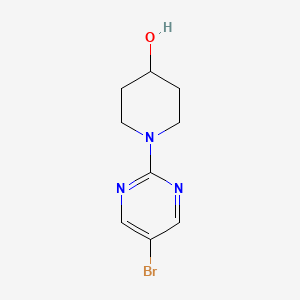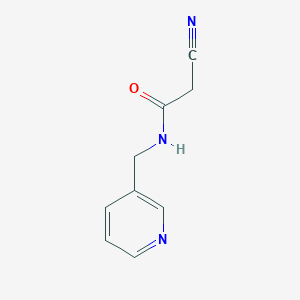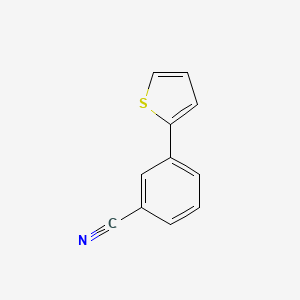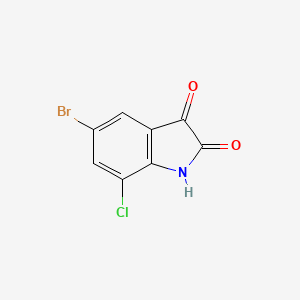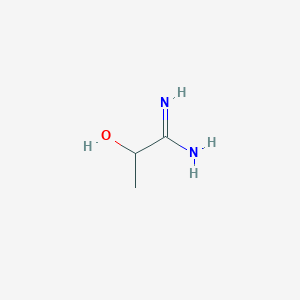
3-Piperidin-3-ylpropan-1-ol
Vue d'ensemble
Description
3-Piperidin-3-ylpropan-1-ol, commonly known as 3-PIP, is a synthetic compound that has been extensively studied in recent years due to its potential applications in a variety of fields. 3-PIP is a member of the piperidine family, which is a group of compounds with a wide range of uses in the chemical and pharmaceutical industries. 3-PIP has been studied for its potential to act as a therapeutic agent, as a tool in laboratory experiments, and as a substrate for various biochemical reactions.
Applications De Recherche Scientifique
Pharmacodynamics of Muscle Relaxants
Tolperisone, a compound closely related to 3-Piperidin-3-ylpropan-1-ol, is significant in the treatment of spasticity and related pains. Studies on whole animals, cell and tissue preparations, and molecular mechanisms on sodium and calcium channels reveal its extensive applicability in muscle relaxation and pain relief (Tekes, 2014).
Synthesis Methods in Medicinal Chemistry
3-(Pyrrolidin-1-yl)piperidine, structurally similar to this compound, has a unique conformational rigidity, making it significant in medicinal chemistry. Novel synthesis methods, crucial for large-scale production, have been developed for such compounds, highlighting their importance in drug development (Smaliy et al., 2011).
Antidepressant Research
A series of 1-aryloxy-3-piperidinylpropan-2-ols, closely related to this compound, have been discovered to possess dual activities: 5-HT1A receptor antagonism and serotonin reuptake inhibition. This finding is pivotal in the development of new antidepressants beyond SSRIs (Takeuchi et al., 2003).
Piperidine Derivatives in Drug Discovery
Derivatives of 3-(Piperidin-1-yl)propan-1-ols are explored for various pharmacological properties. These derivatives play a crucial role in the development of new drugs for diverse medical conditions, underlining the versatility of the piperidine structure in medicinal chemistry (Vardanyan, 2018).
Molecular Structure and Drug Activity
Studies on compounds like this compound show the relationship between molecular structure and drug activity. For instance, the crystal structure analysis of similar compounds contributes to understanding their pharmacological properties, such as anticonvulsant activities (Georges et al., 1989).
Mécanisme D'action
- By competitively antagonizing acetylcholine at these receptors, biperiden restores the balance in cholinergic signaling .
- By blocking cholinergic transmission, biperiden helps alleviate symptoms associated with parkinsonism and extrapyramidal side effects of neuroleptic drugs .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
3-piperidin-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCGEJVYCWSXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405717 | |
| Record name | 3-piperidin-3-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25175-58-0 | |
| Record name | 3-piperidin-3-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
